molecular formula C14H23NO4 B6164236 2-{6-[(tert-butoxy)carbonyl]-6-azaspiro[3.4]octan-2-yl}acetic acid CAS No. 2306260-92-2

2-{6-[(tert-butoxy)carbonyl]-6-azaspiro[3.4]octan-2-yl}acetic acid

Cat. No.: B6164236
CAS No.: 2306260-92-2
M. Wt: 269.34 g/mol
InChI Key: SBKPRVNCJFNEIB-UHFFFAOYSA-N
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Description

2-{6-[(tert-butoxy)carbonyl]-6-azaspiro[3.4]octan-2-yl}acetic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. The spirocyclic structure imparts rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-[(tert-butoxy)carbonyl]-6-azaspiro[34]octan-2-yl}acetic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to higher efficiency and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

2-{6-[(tert-butoxy)carbonyl]-6-azaspiro[3.4]octan-2-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or hydrogen gas for reduction. Substitution reactions may involve the use of nucleophiles such as amines or alcohols under basic or acidic conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce free amines. Substitution reactions can result in a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 2-{6-[(tert-butoxy)carbonyl]-6-azaspiro[3.4]octan-2-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under specific conditions, revealing the active amine functionality, which can then interact with the target molecule. This interaction can lead to the inhibition or modulation of the target’s activity, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{6-[(tert-butoxy)carbonyl]-6-azaspiro[3.4]octan-2-yl}acetic acid lies in its specific spirocyclic structure and the presence of the Boc protecting group, which provides stability and allows for selective deprotection under controlled conditions. This makes it a versatile compound for various synthetic and research applications .

Properties

CAS No.

2306260-92-2

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

2-[6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octan-2-yl]acetic acid

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-5-4-14(9-15)7-10(8-14)6-11(16)17/h10H,4-9H2,1-3H3,(H,16,17)

InChI Key

SBKPRVNCJFNEIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)CC(=O)O

Purity

95

Origin of Product

United States

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